molecular formula C7H3ClFNS B160274 1-Chloro-2-fluoro-3-isothiocyanatobenzene CAS No. 127142-65-8

1-Chloro-2-fluoro-3-isothiocyanatobenzene

Cat. No.: B160274
CAS No.: 127142-65-8
M. Wt: 187.62 g/mol
InChI Key: KXLASHWNSHAULP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-fluoro-3-isothiocyanatobenzene is an aromatic compound with the molecular formula C7H3ClFNS and a molecular weight of 187.62 g/mol. This compound is known for its unique chemical properties and is used in various scientific experiments and industrial applications.

Preparation Methods

The synthesis of 1-Chloro-2-fluoro-3-isothiocyanatobenzene typically involves the reaction of 1-chloro-2-fluoro-3-nitrobenzene with thiophosgene under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Chloro-2-fluoro-3-isothiocyanatobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can undergo nucleophilic aromatic substitution reactions, where the isothiocyanate group is replaced by a nucleophile.

    Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.

    Reduction: The isothiocyanate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a thiourea derivative.

Scientific Research Applications

1-Chloro-2-fluoro-3-isothiocyanatobenzene is utilized in various scientific research fields due to its unique properties:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-3-isothiocyanatobenzene primarily involves its isothiocyanate group, which can react with nucleophiles such as amines and thiols. This reactivity makes it useful for modifying proteins and other biomolecules. The compound can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or protein labeling .

Comparison with Similar Compounds

1-Chloro-2-fluoro-3-isothiocyanatobenzene can be compared with other similar compounds, such as:

    1-Chloro-3-fluoro-2-isocyanatobenzene: This compound has an isocyanate group instead of an isothiocyanate group, which affects its reactivity and applications.

    1-Bromo-2-chloro-3-fluoro-4-isothiocyanatobenzene: This compound has a bromine atom in addition to the chlorine and fluorine atoms, which can influence its chemical properties and reactivity.

    4-Chloro-2-fluoro-1-nitrobenzene: This compound has a nitro group instead of an isothiocyanate group, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of chlorine, fluorine, and isothiocyanate groups, which confer specific reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

1-chloro-2-fluoro-3-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLASHWNSHAULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373955
Record name 3-Chloro-2-fluorophenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127142-65-8
Record name 3-Chloro-2-fluorophenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a solution of 2-fluoro-3-chloroaniline (1.0 g, 6.87 mmol) in 30 mL of toluene at room temperature, thiophosgene (0.8 mL, 10.3 mmol) and triethylamine (1.12 mL, 8.24 mmol) were added. The mixture was stirred at room temperature for 16 hours. The mixture was parationed between ethyl acetate and water. The combined organic layer was then concentrated to give the desired product (950 mg, 74%). 1H NMR (CDCl3) δ 7.09 (m, 2H), 7.30 (m, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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